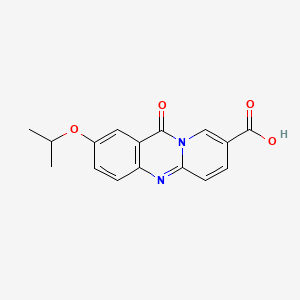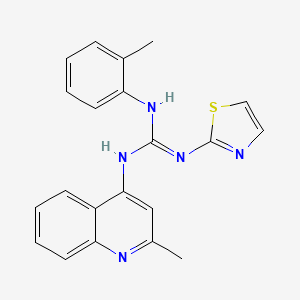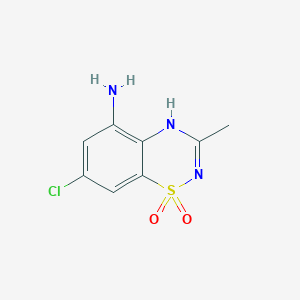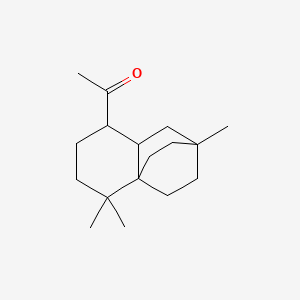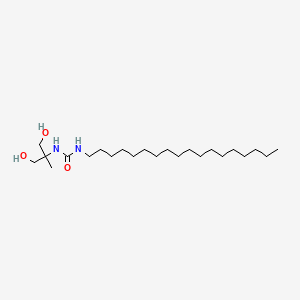
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N'-octadecylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a long octadecyl chain and a dihydroxy-methylpropan-2-yl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea typically involves the reaction of octadecylamine with 1,3-dihydroxy-2-methylpropan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Octadecylamine} + \text{1,3-Dihydroxy-2-methylpropan-2-yl isocyanate} \rightarrow \text{N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea} ]
Industrial Production Methods: In an industrial setting, the production of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include steps such as purification and crystallization to obtain the final product.
化学反应分析
Types of Reactions: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Chemistry: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea is used as a building block in the synthesis of various organic compounds. It can be used to create polymers, surfactants, and other materials with specific properties.
Biology: In biological research, this compound can be used as a model compound to study the interactions of urea derivatives with biological molecules. It may also be used in the development of new drugs or therapeutic agents.
Medicine: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for use in various applications, including the formulation of high-performance materials.
作用机制
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea involves its interaction with specific molecular targets. The hydroxyl groups and the urea moiety allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-dodecylurea
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-2-iodobenzamide
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
Comparison: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea is unique due to its long octadecyl chain, which imparts specific properties such as increased hydrophobicity and potential for self-assembly. This distinguishes it from similar compounds with shorter alkyl chains or different substituents, which may have different physical and chemical properties.
属性
CAS 编号 |
74548-61-1 |
|---|---|
分子式 |
C23H48N2O3 |
分子量 |
400.6 g/mol |
IUPAC 名称 |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-octadecylurea |
InChI |
InChI=1S/C23H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22(28)25-23(2,20-26)21-27/h26-27H,3-21H2,1-2H3,(H2,24,25,28) |
InChI 键 |
NVPXBQKWCNXBQK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC(C)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
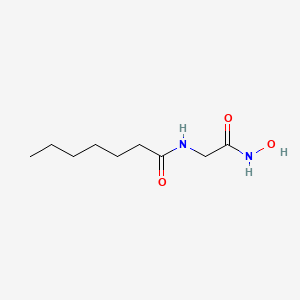
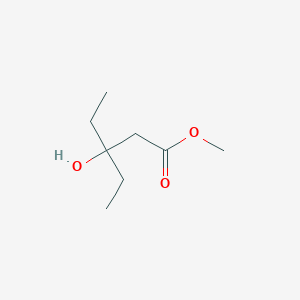

![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
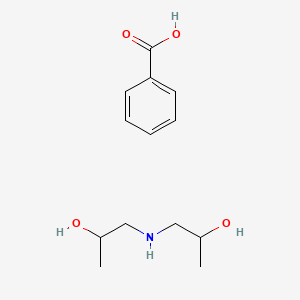
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
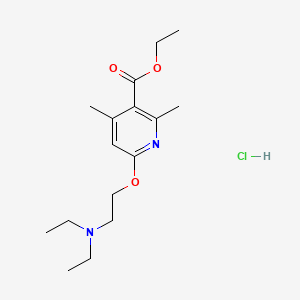
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
